Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate
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Overview
Description
Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrido[2,3-b]pyrazines. This compound is characterized by its unique structure, which includes a tert-butyl group, a benzyl group, and an ethoxy-oxoethyl group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the tert-butyl, benzyl, and ethoxy-oxoethyl groups. The reaction conditions often involve the use of reagents such as sodium hydride, benzyl bromide, and ethyl chloroformate. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound.
Scientific Research Applications
Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions. Detailed studies are required to fully elucidate the molecular targets and pathways .
Comparison with Similar Compounds
Similar compounds to tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate include:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound shares the ethoxy-oxoethyl group but has a different core structure.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Similar in structure but contains a hydrazino group instead of the benzyl group. The uniqueness of this compound lies in its specific combination of functional groups and its tetrahydropyrido[2,3-b]pyrazine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H31N3O4 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate |
InChI |
InChI=1S/C23H31N3O4/c1-5-29-20(27)15-18-11-12-19-21(24-18)26(22(28)30-23(2,3)4)14-13-25(19)16-17-9-7-6-8-10-17/h6-12,19,21H,5,13-16H2,1-4H3 |
InChI Key |
DZPYGVJIHJETKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2C(C=C1)N(CCN2C(=O)OC(C)(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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